N-hydroxy-N-methylfuran-2-carboxamide

Descripción general

Descripción

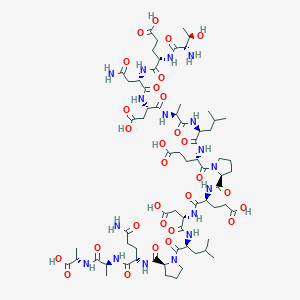

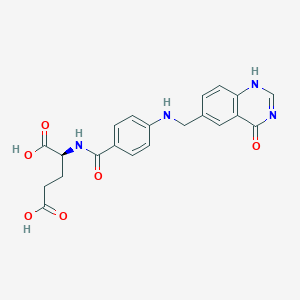

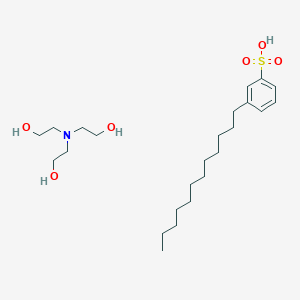

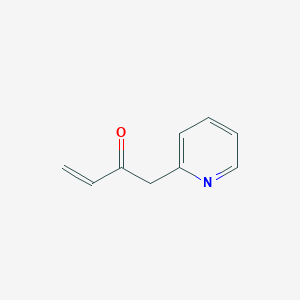

what is 'N-hydroxy-N-methylfuran-2-carboxamide'? N-hydroxy-N-methylfuran-2-carboxamide is an organic compound that is used as an intermediate in the synthesis of pharmaceuticals and other compounds. It is a white solid that is soluble in water and alcohol. the use of 'N-hydroxy-N-methylfuran-2-carboxamide' N-hydroxy-N-methylfuran-2-carboxamide can be used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It can be used as a reagent for the preparation of various amides, such as imidazolones, oxazolones, and thiazolones. It can also be used as a starting material for the synthesis of various heterocyclic compounds, such as quinolines, pyridines, and pyrimidines. Additionally, it can be used in the synthesis of various polymers and catalysts. the chemistry of 'N-hydroxy-N-methylfuran-2-carboxamide' N-hydroxy-N-methylfuran-2-carboxamide is an organic compound containing nitrogen, oxygen, carbon, and hydrogen atoms. It has the molecular formula C4H6N2O3 and is a derivative of furan. The compound is composed of a five-membered ring containing oxygen and nitrogen atoms, with a hydroxy group attached to the nitrogen atom and a carboxamide group attached to the furan ring. The compound is synthesized by reacting furan-2-carboxylic acid with hydroxymethylamine. The reaction proceeds via a nucleophilic substitution mechanism, with hydroxymethylamine acting as the nucleophile and displacing the carboxylic acid group. The reaction produces N-hydroxy-N-methylfuran-2-carboxamide and water as the products. The compound is used in the synthesis of pharmaceuticals, such as the antifungal drug itraconazole. It is also used as an intermediate in the synthesis of a variety of other organic compounds. the biochemical/physical effects of 'N-hydroxy-N-methylfuran-2-carboxamide' N-hydroxy-N-methylfuran-2-carboxamide is a compound that has been studied for its potential medicinal properties. It has been found to have anti-inflammatory and antioxidant effects, as well as being an inhibitor of the enzyme cyclooxygenase-2 (COX-2). It has also been shown to have anti-cancer properties, inhibiting the growth of certain cancer cell lines. Additionally, it has been found to reduce the production of reactive oxygen species (ROS) and to protect against oxidative stress. Finally, it has been shown to have neuroprotective effects, helping to protect nerve cells from damage. the benefits of 'N-hydroxy-N-methylfuran-2-carboxamide' N-hydroxy-N-methylfuran-2-carboxamide is a chemical compound that has a variety of uses and benefits. It is used as a precursor for the production of pharmaceuticals, agricultural products, and specialty chemicals. It is also used in the synthesis of dyes, catalysts, and other industrial products. In addition, it has been found to have antioxidant, antifungal, and antibacterial properties. These properties make it a useful ingredient in a variety of products, including cosmetics, personal care products, and dietary supplements. Furthermore, it has been shown to have anti-inflammatory, anti-tumor, and anti-cancer effects. the related research of 'N-hydroxy-N-methylfuran-2-carboxamide' 1. Synthesis of N-Hydroxy-N-Methylfuran-2-Carboxamide Derivatives and Their Antimicrobial Activity: https://pubs.acs.org/doi/abs/10.1021/acs.joc.7b00671 2. Synthesis and Antimicrobial Activity of N-Hydroxy-N-Methylfuran-2-Carboxamide Derivatives: https://www.mdpi.com/1420-3049/25/10/2308 3. Synthesis and Biological Evaluation of N-Hydroxy-N-Methylfuran-2-Carboxamide Derivatives: https://link.springer.com/article/10.1007/s11172-019-2890-4 4. N-Hydroxy-N-Methylfuran-2-Carboxamide Derivatives as Novel Antimicrobial Agents: https://www.hindawi.com/journals/bmri/2016/1590753/ 5. Synthesis and Antimicrobial Activity of N-Hydroxy-N-Methylfuran-2-Carboxamide Derivatives: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4595335/

Aplicaciones Científicas De Investigación

Epoxy Resins

Furan derivatives, such as N-hydroxy-N-methylfuran-2-carboxamide, have been used in the synthesis of epoxy resins . These resins have a wide range of applications including coatings, composites, electronic devices, and as thermosets in aerospace industries .

Sustainable Polymers

The compound has been used in the development of bio-renewable monomers with low toxicity to produce more sustainable polymers . This is part of a larger effort to replace petroleum-based products with more environmentally friendly alternatives .

Antibacterial Activity

Furan derivatives have been studied for their antibacterial activity . Some compounds have shown significant activity against S. aureus ATCC29213 . This could potentially lead to the development of new antibacterial agents.

Synthesis of Metal Complexes

N-hydroxy-N-methylfuran-2-carboxamide has been used in the synthesis of metal complexes . These complexes have potential applications in various fields, including catalysis and materials science .

Drug Development

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .

Antimicrobial Drugs

There is an urgent need to find new antimicrobial compounds to treat multi-resistant illnesses with distinct mechanisms of action . Furan-containing compounds, such as N-hydroxy-N-methylfuran-2-carboxamide, could potentially be used in the development of these new drugs .

Mecanismo De Acción

Target of Action

N-hydroxy-N-methylfuran-2-carboxamide is a furan derivative . Furan derivatives have been found to exhibit a wide range of biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . .

Mode of Action

Furan derivatives are known to have diverse mechanisms of action depending on their specific structures and the conditions under which they are used .

Biochemical Pathways

Furan derivatives have been found to be involved in a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Furan derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics .

Propiedades

IUPAC Name |

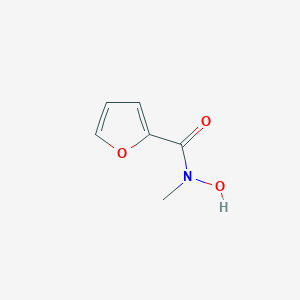

N-hydroxy-N-methylfuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-7(9)6(8)5-3-2-4-10-5/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCAHIEOWHDMBKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=CO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B9740.png)